3-Cyclopropyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-1H-benzimidazole-5-carboxamide
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Description
The compound “3-Cyclopropyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-1H-benzimidazole-5-carboxamide” is a complex organic molecule. It contains a benzimidazole core, which is a fused aromatic ring structure that is common in many pharmaceutical compounds . The molecule also features a cyclopropyl group, which is a three-membered carbon ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar benzimidazole ring system, with the various substituents adding complexity to the overall structure .Chemical Reactions Analysis
Cyclopropyl groups can participate in various reactions, including ring-opening reactions . Benzimidazoles can act as ligands in coordination chemistry, and the sulfonyl group could potentially undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole ring could contribute to its aromaticity and stability, while the cyclopropyl group could introduce strain into the molecule .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-cyclopropyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-1H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-23(21,22)8-2-7-16-14(19)10-3-6-12-13(9-10)18(11-4-5-11)15(20)17-12/h2-3,6,8-9,11H,4-5,7H2,1H3,(H,16,19)(H,17,20)/b8-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDOHPIBOLCEKY-KRXBUXKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC2=C(C=C1)NC(=O)N2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC2=C(C=C1)NC(=O)N2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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